1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the cyclopropanesulfonyl group: This step involves the reaction of the piperazine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the thiazole moiety: The final step involves the reaction of the intermediate with 2,4-dimethyl-1,3-thiazole-5-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-methylpiperazine
- 1-(Cyclopropanesulfonyl)-4-ethylpiperazine
- 1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is unique due to the presence of both the cyclopropanesulfonyl and thiazole moieties, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-10-13(19-11(2)14-10)9-15-5-7-16(8-6-15)20(17,18)12-3-4-12/h12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBVFGXTXJQMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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